molecular formula C18H21N3O4S B2385299 2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide CAS No. 1251630-98-4

2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide

Cat. No.: B2385299
CAS No.: 1251630-98-4
M. Wt: 375.44
InChI Key: BQTHWTSXFHKFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways.

Biological Activity

2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique chemical structure, characterized by a piperidine ring and a pyridine moiety, suggests potential interactions with various biological targets.

  • Molecular Formula : C18H21N3O4S
  • Molecular Weight : 375.4 g/mol
  • CAS Number : 1251630-98-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Research indicates that it may inhibit bacterial growth by disrupting protein synthesis and nucleic acid production, similar to other known antimicrobial agents .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values suggest significant antibacterial properties, comparable to established antibiotics like ciprofloxacin .
Pathogen MIC (μg/mL) Comparison
Staphylococcus aureus31.108Ciprofloxacin: 0.381
Escherichia coli62.5Norfloxacin: 100.31
  • Antibiofilm Activity : The compound exhibits moderate-to-good antibiofilm activity against MRSA and Staphylococcus epidermidis, indicating its potential in treating biofilm-related infections .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against biofilms formed by clinical isolates of MRSA. Results showed that it significantly reduced biofilm formation at sub-MIC concentrations, highlighting its potential as a therapeutic agent in chronic infections .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications in the piperidine and pyridine rings can enhance biological activity. For instance, introducing different substituents on the phenyl group has been shown to increase potency against specific bacterial strains .
  • Quorum Sensing Inhibition : The compound was also tested for its ability to inhibit quorum sensing in Pseudomonas aeruginosa, which is crucial for biofilm formation and pathogenicity. It demonstrated a significant reduction in swarming motility, indicating its potential role in disrupting bacterial communication systems .

Properties

IUPAC Name

2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-17(19-15-7-3-1-4-8-15)14-20-13-16(9-10-18(20)23)26(24,25)21-11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTHWTSXFHKFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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